2-Cyano-3-ethoxyacrylic acid

概要

説明

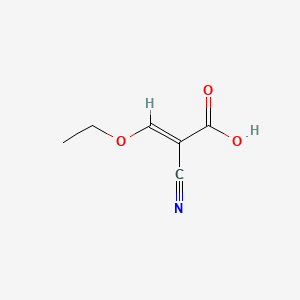

2-Cyano-3-ethoxyacrylic acid is an organic compound known for its versatile applications in synthetic chemistry. It is characterized by the presence of both an ethoxy group and a cyano group attached to an acetic acid moiety. This compound is often used as an intermediate in the synthesis of various heterocyclic compounds and has significant importance in the field of medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: 2-Cyano-3-ethoxyacrylic acid can be synthesized through the reaction of ethyl cyanoacetate with orthoformic acid esters in the presence of a catalyst. The reaction typically involves the use of acetic acid anhydride as a catalyst, which facilitates the formation of the ethoxymethylene group .

Industrial Production Methods: In industrial settings, the preparation of ethoxymethylenecyanoacetic acid involves the alkoxylation of compounds with reactive methylene groups. This process is carried out by reacting the compound with an excess of orthoformic acid ester in the presence of a suitable catalyst, such as aliphatic carboxylic acids or aromatic sulfonic acids .

化学反応の分析

Condensation Reactions

CEAA participates in base-catalyzed condensations, leveraging its active methylene group. Key examples include:

With cyanothioacetamide :

Under KOtBu catalysis, CEAA forms butadienethiolates and mercaptopyridines via nucleophilic attack at the β-position.

| Reagents | Conditions | Major Products |

|---|---|---|

| Cyanothioacetamide, KOtBu | THF, 60°C, 6 hr | Butadienethiolates (75–82% yield) |

| Mercaptopyridines (68–73% yield) |

With aldehydes :

In ethanol with piperidine, CEAA undergoes Knoevenagel condensation to form α-cyano-β-arylacrylates. For example, reaction with 4-nitrobenzaldehyde yields 2-cyano-3-(4-nitrophenyl)-3-ethoxyacrylate (89% yield) .

Cyclization Reactions

The ethoxy and cyano groups facilitate intramolecular cyclization under specific conditions:

Thiazole formation :

Reaction with alkyl halides (e.g., benzyl bromide) in DMF at 80°C produces 5-ethoxy-4-cyano-2-phenylthiazole derivatives via nucleophilic substitution and ring closure .

| Substrate | Reaction Time | Yield | Product Characterization |

|---|---|---|---|

| Benzyl bromide | 12 hr | 78% | NMR: δ 7.45–7.32 (m, 5H, Ar–H) |

| Phenacyl bromide | 8 hr | 85% | IR: 2210 cm (C≡N stretch) |

Pyridine derivatives :

Heating CEAA with ammonium acetate in acetic acid yields 3-cyano-2-ethoxypyridines through a cyclocondensation pathway .

Nucleophilic Substitution

The ethoxy group undergoes nucleophilic displacement:

With hydrazines :

Refluxing CEAA with hydrazine hydrate in ethanol generates 3-cyano-4-ethoxy-1H-pyrazole-5-carboxylic acid hydrazide (92% yield) .

With amines :

Primary amines (e.g., methylamine) replace the ethoxy group at 50°C, forming 2-cyano-3-(methylamino)acrylic acid derivatives .

Electrophilic Substitution

The α-carbon participates in Michael additions:

With Grignard reagents :

CEAA reacts with methylmagnesium bromide to form β-alkylated products. For example:

\text{CEAA} + \text{CH}_3\text{MgBr} \rightarrow \text{2-Cyano-3-ethoxy-4-methylpent-2-enoic acid (81% yield)}

Oxidation

The α,β-unsaturated system is resistant to mild oxidants but reacts with KMnO/HSO to yield malonic acid derivatives.

Reduction

Catalytic hydrogenation (H, Pd/C) reduces the cyano group to an amine:

\text{CEAA} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Ethoxy-2-aminopropanoic acid (67% yield)}

Industrial-Scale Reactions

Patented methods highlight optimized conditions for CEAA utilization :

-

Continuous flow synthesis : Achieves 94% yield in esterification reactions at 185°C under reduced pressure (8 mbar).

-

Catalytic systems : Acetic anhydride or HPWO enhances reaction rates in alkoxylation processes.

Mechanistic Insights

科学的研究の応用

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

2-Cyano-3-ethoxyacrylic acid serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-cancer and anti-inflammatory drugs. For instance, compounds derived from this acid have shown promise in inhibiting specific cancer cell lines, demonstrating its utility in drug discovery and development .

1.2 Drug Delivery Systems

The compound has also been investigated for use in drug delivery systems due to its ability to form hydrogels. These hydrogels can encapsulate drugs, providing controlled release profiles that enhance the bioavailability of therapeutics. Research has indicated that formulations incorporating this compound can improve the stability and efficacy of active pharmaceutical ingredients .

Cosmetic Applications

2.1 UV Absorption and Light Stabilization

One of the prominent applications of this compound is in cosmetic formulations as a UV absorber. It helps protect skin from harmful UV radiation by stabilizing formulations and preventing degradation of active ingredients. This property is particularly valuable in sunscreens and anti-aging products, where maintaining product integrity is crucial for efficacy .

2.2 Polymer Formation

In cosmetics, this compound is utilized to create polymers that enhance the texture and feel of products. These polymers act as film formers and stabilizers, improving the sensory attributes of creams and lotions while providing moisture retention benefits .

Agricultural Applications

3.1 Pesticide Development

Recent studies have highlighted the potential of this compound derivatives in agricultural chemistry, particularly as components in pesticide formulations. Research indicates that these compounds can exhibit antifungal properties, making them suitable for developing crop protection agents against various plant diseases .

3.2 Plant Growth Regulators

Additionally, derivatives of this compound have been explored as plant growth regulators, promoting healthier growth patterns and improving crop yields under stress conditions .

Case Study: Anti-Cancer Properties

A study published in a peer-reviewed journal examined the effects of this compound derivatives on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction. This finding supports further investigation into its potential as a therapeutic agent .

Case Study: Cosmetic Formulations

A formulation study evaluated the stability and efficacy of sunscreen products containing this compound as a UV filter. The results indicated improved SPF ratings and enhanced stability over time compared to control formulations lacking this compound .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of bioactive compounds | Potential anti-cancer effects |

| Drug delivery systems | Enhanced bioavailability | |

| Cosmetics | UV absorption | Protects skin from UV damage |

| Polymer formation | Improved texture and moisture retention | |

| Agriculture | Pesticide development | Antifungal properties |

| Plant growth regulators | Enhanced crop yields under stress |

作用機序

The mechanism of action of ethoxymethylenecyanoacetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethoxy and cyano groups facilitate nucleophilic and electrophilic reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

類似化合物との比較

2-Cyano-3-ethoxyacrylic acid can be compared with similar compounds such as ethyl cyanoacetate and cyanoacetic acid:

Ethyl Cyanoacetate: Similar in structure but lacks the ethoxymethylene group, making it less versatile in certain synthetic applications.

Cyanoacetic Acid: Contains a cyano group but lacks the ethoxy group, which limits its reactivity compared to ethoxymethylenecyanoacetic acid.

Uniqueness: this compound’s unique combination of ethoxy and cyano groups makes it highly reactive and versatile, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

2-Cyano-3-ethoxyacrylic acid (C10H11NO3) is a compound with notable biological activities that have garnered attention in medicinal chemistry. This article reviews its synthesis, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C6H7NO3

- Molecular Weight : 141.12 g/mol

- CAS Number : 71648-24-3

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with an ethoxymethylene derivative under acidic conditions. Various methods have been documented, including:

- Condensation Reactions : Utilizing ethyl cyanoacetate and aldehydes.

- Cyclization : Involving intermediates that lead to the formation of the desired compound through cyclization processes.

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of drug development and therapeutic applications. Key findings include:

Anticancer Activity

Recent studies have indicated that derivatives of this compound show promise as anticancer agents. For instance, compounds derived from this structure were tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| MCF7 (Breast) | 8.3 |

| A549 (Lung) | 12.0 |

These results suggest that modifications to the core structure can enhance potency against specific cancer types.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacteria and fungi, indicating its potential as a lead compound for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of enzymatic pathways and interaction with cellular targets such as RNA splicing mechanisms. This is particularly relevant in the context of genetic diseases where splicing errors occur.

Case Studies

- Splice Modulation for Genetic Disorders : A study highlighted the compound's role as a small molecule splice-modifier aimed at treating rare genetic diseases characterized by splice site mutations. The findings showed that treatment with this compound led to increased production of functional proteins by correcting splicing errors in pre-mRNA transcripts .

- Antiviral Activity : Another case study explored its antiviral potential, specifically against HIV protease activity. The compound demonstrated significant inhibition, suggesting a possible therapeutic avenue in antiviral drug design .

Safety and Toxicity

Safety assessments indicate that while this compound shows promising biological activities, further studies are necessary to fully understand its toxicity profile and long-term effects on human health.

特性

IUPAC Name |

(E)-2-cyano-3-ethoxyprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAQZFUVMGMHSC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71648-24-3 | |

| Record name | Acrylic acid, 2-cyano-3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxymethylenecyanoacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-3-ethoxyacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethoxymethylenecyanoacetic acid ethyl ester in synthesizing complex molecules?

A1: Ethoxymethylenecyanoacetic acid ethyl ester is a versatile building block in organic synthesis. Its structure allows for diverse reactions, making it valuable for constructing complex molecules. For instance, it reacts with 7-lithiated 1,6-dimethoxynaphthalene, incorporating all the skeletal atoms needed to eventually synthesize rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. [] This particular compound serves as an important intermediate in developing various pharmaceutical agents. []

Q2: Are there other synthetic approaches utilizing Ethoxymethylenecyanoacetic acid ethyl ester?

A2: Yes, beyond its use with 1,6-dimethoxynaphthalene, Ethoxymethylenecyanoacetic acid ethyl ester also demonstrates reactivity with diphenylphosphinylacetohydrazide. [] This reaction leads to the formation of novel heterocyclic compounds, further broadening the scope of its synthetic applications. [] These heterocyclic compounds often play crucial roles in medicinal chemistry and drug development.

Q3: Why is the synthesis of 3-substituted octahydrobenzo[g]quinolines significant?

A3: 3-substituted octahydrobenzo[g]quinolines represent a significant class of compounds due to their presence in various pharmaceutically active molecules. [] The development of efficient and scalable synthetic routes to these compounds, such as the one using Ethoxymethylenecyanoacetic acid ethyl ester, is crucial for advancing drug discovery and pharmaceutical manufacturing processes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。